EGFR-IN-52
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EGFR-IN-52 is a potent inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant efficacy in inhibiting the activity of EGFR, which is a critical target in cancer therapy. This compound exhibits IC50 values of 0.358, 86.02, and 432.67 μM against EGFR, EGFR L858R-TK, and EGFR T790M-TK, respectively .
Preparation Methods
The preparation of EGFR-IN-52 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity of the compound. Detailed information on the synthetic routes and reaction conditions can be found in patents and scientific literature .
Chemical Reactions Analysis
EGFR-IN-52 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives of this compound .
Scientific Research Applications
EGFR-IN-52 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of EGFR. In biology, it helps in understanding the role of EGFR in cellular processes. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in targeting EGFR mutations that are resistant to other treatments. In the industry, it is used in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of EGFR-IN-52 involves the inhibition of the tyrosine kinase activity of EGFR. This inhibition prevents the activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. By blocking these pathways, this compound effectively hampers the growth and spread of cancer cells. The molecular targets and pathways involved include the EGFR signaling pathway and its associated downstream effectors .
Comparison with Similar Compounds
EGFR-IN-52 can be compared with other similar compounds, such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target EGFR but may differ in their efficacy, selectivity, and resistance profiles. For instance, while gefitinib and erlotinib are first-generation EGFR inhibitors, afatinib and osimertinib are second- and third-generation inhibitors, respectively. This compound is unique in its ability to inhibit specific EGFR mutations that are resistant to other inhibitors .
Conclusion
This compound is a promising compound with significant potential in cancer therapy. Its ability to inhibit EGFR and its various mutations makes it a valuable tool in scientific research and drug development. Further studies and clinical trials are needed to fully understand its therapeutic potential and to develop effective treatment strategies for cancer patients.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-17(18(24)23(22(12)2)14-6-4-3-5-7-14)21-19(27)20-13-8-9-15-16(10-13)26-11-25-15/h3-10H,11H2,1-2H3,(H2,20,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSKFVKBVCPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.